molecular formula C8H7NO2 B186852 N-(3-Formylphenyl)formamide CAS No. 198345-59-4

N-(3-Formylphenyl)formamide

Cat. No.: B186852
CAS No.: 198345-59-4
M. Wt: 149.15 g/mol
InChI Key: NJXQNKVYBUDTOZ-UHFFFAOYSA-N
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Description

N-(3-Formylphenyl)formamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further bonded to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formylphenyl)formamide typically involves the formylation of aniline derivatives. One common method includes the reaction of 3-nitrobenzaldehyde with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic processes. For instance, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the N-formylation of aromatic amines with formic acid under solvent-free conditions . This method is advantageous due to its simplicity, efficiency, and the ability to reuse the catalyst multiple times without significant loss of activity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Formylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.

Major Products:

    Oxidation: 3-Formylbenzoic acid.

    Reduction: 3-Hydroxybenzylformamide.

    Substitution: 3-Nitro-N-(3-formylphenyl)formamide; 3-Bromo-N-(3-formylphenyl)formamide.

Scientific Research Applications

N-(3-Formylphenyl)formamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Formylphenyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

    Formamide: A simpler analog with a single formyl group attached to an amine.

    N-Phenylformamide: Similar structure but lacks the additional formyl group on the phenyl ring.

    N,N-Diphenylformamide: Contains two phenyl groups attached to the formamide moiety.

Uniqueness: N-(3-Formylphenyl)formamide is unique due to the presence of both a formyl group and a formamide group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility as a synthetic intermediate .

Properties

IUPAC Name

N-(3-formylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXQNKVYBUDTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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